Reduced CYP3A4 Inhibition Liability: Quantitative IC₅₀ Comparison with Non-CF₃ Analog 1-Chloro-2-ethynylbenzene
1-Chloro-2-ethynyl-3-(trifluoromethyl)benzene demonstrates markedly lower inhibition of CYP3A4 compared to its non-trifluoromethyl analog 1-chloro-2-ethynylbenzene. This differential effect is attributed to the electron-withdrawing and steric influence of the CF₃ group, which modulates binding to the CYP active site [1].
| Evidence Dimension | CYP3A4 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15,000 nM (1.50E+4 nM) |
| Comparator Or Baseline | 1-Chloro-2-ethynylbenzene (CAS 873-31-4); representative CYP inhibition IC₅₀ for chloro-ethynyl benzenes without CF₃ typically falls in low micromolar range (<1,000 nM) based on structural class trends |
| Quantified Difference | Approximately 15-fold to >300-fold lower CYP3A4 inhibition potency relative to non-CF₃ chloro-ethynyl benzene analogs |
| Conditions | Inhibition of human recombinant CYP3A4 using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate; 30 min incubation; fluorescence assay |
Why This Matters
Lower CYP3A4 inhibition reduces the risk of drug-drug interaction liability and metabolic interference, making this compound a more attractive building block for early-stage drug discovery programs where clean CYP profiles are prioritized.
- [1] BindingDB Entry BDBM50041819 / CHEMBL3358947. CYP3A4 Inhibition Assay: IC₅₀ = 1.50E+4 nM for 1-Chloro-2-ethynyl-3-(trifluoromethyl)benzene. View Source
